

An In-Depth Technical Guide to the Synthesis of Disperse Red 153

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse Red 153

Cat. No.: B13743713

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for **Disperse Red 153** (C.I. 111905), a significant monoazo disperse dye utilized in the textile industry. The document details the chemical reactions, experimental protocols, and relevant data to support research and development activities.

Overview of Disperse Red 153

Disperse Red 153 is a bright red azo dye characterized by its application in the dyeing of hydrophobic fibers such as polyester, acetate, and polyamide fibers.^{[1][2]} Its chemical structure, based on a dichlorinated benzothiazole diazo component and an N-substituted aminopropanenitrile coupling component, imparts good fastness properties, making it a commercially valuable colorant. The synthesis of **Disperse Red 153** is a classic example of diazo coupling, a fundamental reaction in dye chemistry.

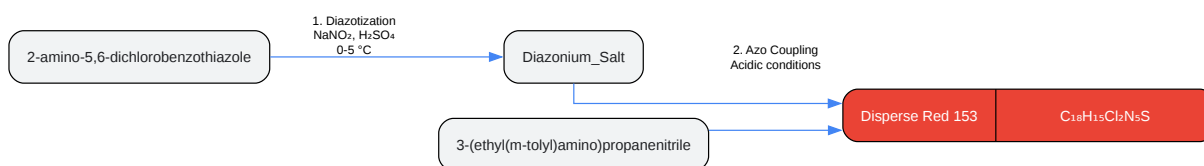
Table 1: Physicochemical Properties of **Disperse Red 153**

Property	Value
Chemical Name	3-((4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)(ethyl)amino)propanenitrile
C.I. Name	Disperse Red 153
CAS Number	78564-87-1
Molecular Formula	C ₁₈ H ₁₅ Cl ₂ N ₅ S
Molecular Weight	404.32 g/mol
Appearance	Deep red powder[1][3]
Solubility	Soluble in acetone, chloroform, and dimethylformamide (DMF)[1][2][3]

Synthesis Pathway

The synthesis of **Disperse Red 153** is a two-step process:

- Diazotization:** The primary aromatic amine, 2-amino-5,6-dichlorobenzothiazole, is converted into a diazonium salt using nitrous acid in a strongly acidic medium at low temperatures.
- Azo Coupling:** The resulting diazonium salt is then reacted with the coupling component, 3-(ethyl(m-tolyl)amino)propanenitrile (also known as N-ethyl-N-cyanoethyl aniline), to form the final azo dye, **Disperse Red 153**. [1]



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Synthesis pathway of **Disperse Red 153**.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of **Disperse Red 153**.^[2]

Step 1: Diazotization of 2-amino-5,6-dichlorobenzothiazole

Materials and Reagents:

- 2-amino-5,6-dichlorobenzothiazole (20.6 g)
- Concentrated Sulfuric Acid (98%, 190 g)
- Sodium Nitrite (60% solution, 6 mL)
- Water
- Ice

Procedure:

- In a suitable reaction vessel, add 190 g of concentrated sulfuric acid to 20.6 g of 2-amino-5,6-dichlorobenzothiazole.
- Stir the mixture and heat to 50 °C until the solid is completely dissolved.
- Cool the solution to 30-40 °C and cautiously add 130 g of water while maintaining good agitation.
- Continue cooling the mixture to -2 °C using an ice-salt bath.
- Slowly add 6 mL of a 60% sodium nitrite solution dropwise, ensuring the temperature is maintained at 0 °C.
- After the addition is complete, continue stirring at 0 °C for 2 hours to ensure the completion of the diazotization reaction. The resulting solution is the diazo liquid.

Step 2: Azo Coupling Reaction

Materials and Reagents:

- Diazo liquid (from Step 1)
- 3-(ethyl(m-tolyl)amino)propanenitrile (18 g)
- Concentrated Sulfuric Acid (98%, 26 g)
- Sulfamic Acid (5 g)
- Sodium Hydroxide solution (30%)
- Water
- Ice

Procedure:

- In a separate reaction vessel, prepare the coupling solution by dissolving 18 g of 3-(ethyl(m-tolyl)amino)propanenitrile in a mixture of 100 mL of water and 26 g of concentrated sulfuric acid.
- Cool the coupling solution to 0 °C in an ice bath.
- Add 5 g of sulfamic acid to the coupling solution to destroy any excess nitrous acid.
- Slowly add the previously prepared diazo liquid dropwise to the coupling solution, maintaining the temperature at 0 °C. The addition should take approximately 3 hours.
- After the addition is complete, adjust the pH of the reaction mixture to 1 by adding a 30% sodium hydroxide solution.
- Maintain the reaction mixture at this temperature for 1.5 hours.
- Gradually warm the mixture to 50-60 °C and hold for 1 hour to complete the coupling reaction.

- The precipitated **Disperse Red 153** is then collected by filtration, washed with water, and dried to yield the final product.

Data Presentation

Table 2: Summary of Reaction Parameters

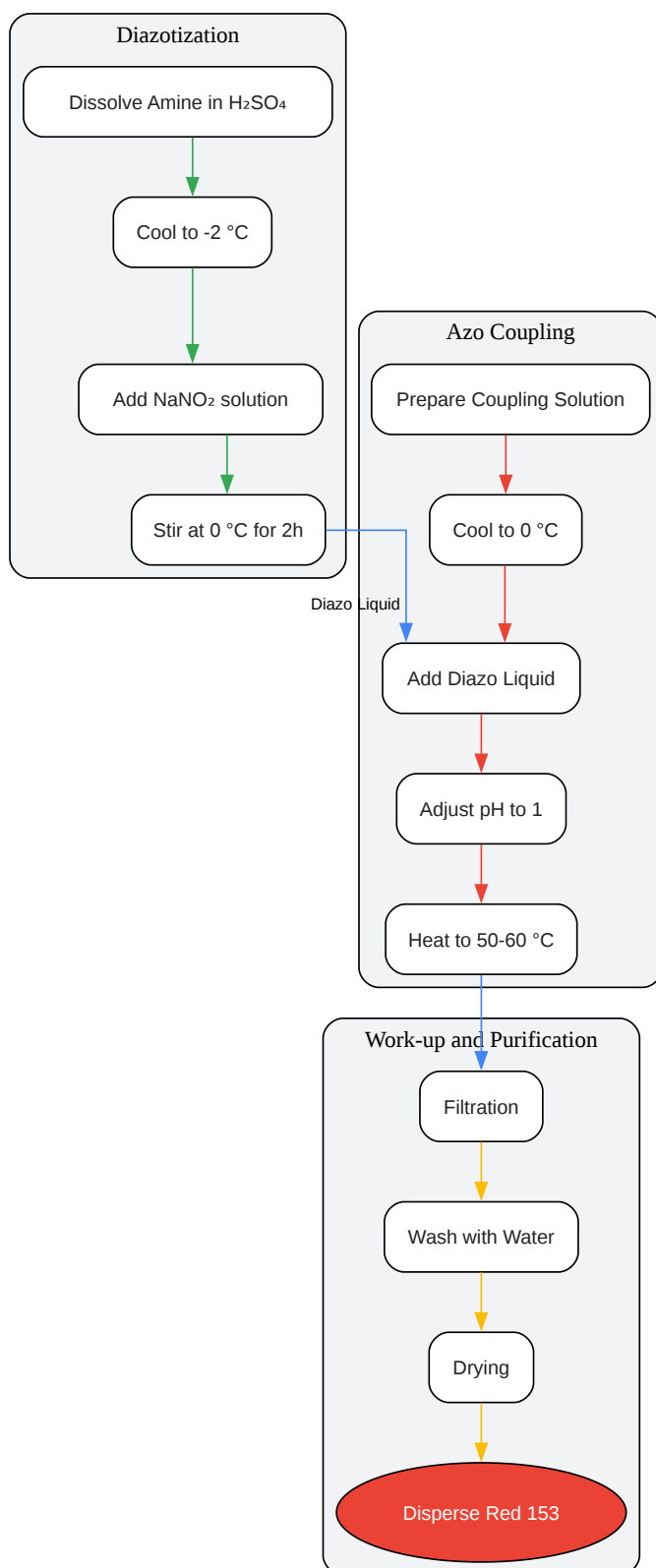
Step	Reactants	Reagent/Solvent	Temperature (°C)	Time (h)
Diazotization	2-amino-5,6-dichlorobenzothiazole	H ₂ SO ₄ , NaNO ₂ , H ₂ O	0	2
Azo Coupling	Diazo Salt, 3-(ethyl(m-tolyl)amino)propenenitrile	H ₂ SO ₄ , H ₂ O, NaOH	0, then 50-60	3 (addition), 1.5 (hold), 1 (heating)

Table 3: Characterization Data for **Disperse Red 153**

Analysis	Data
¹ H NMR	Data consistent with the proposed structure is reported in Geng J, et al. Dyes and Pigments, 2011, 90(1), 65-70. [3] [4] [5]
¹³ C NMR	Data consistent with the proposed structure is reported in Geng J, et al. Dyes and Pigments, 2011, 90(1), 65-70. [3] [4] [5]
FT-IR (KBr, cm ⁻¹)	Characteristic peaks for functional groups are reported in Geng J, et al. Dyes and Pigments, 2011, 90(1), 65-70. [3] [4] [5]
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight is reported in Geng J, et al. Dyes and Pigments, 2011, 90(1), 65-70. [3] [4] [5]
Purity	Typically ≥98% for commercial grades.
Yield	Not explicitly stated in the provided protocols, but generally high for azo coupling reactions.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for **Disperse Red 153**.



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Experimental workflow for the synthesis of **Disperse Red 153**.

Conclusion

The synthesis of **Disperse Red 153** via diazotization and azo coupling is a well-established and efficient method for producing this commercially important dye. The provided protocols and data serve as a valuable resource for researchers in the fields of dye chemistry, materials science, and related disciplines. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis of Disperse Red 153]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13743713#synthesis-pathway-of-disperse-red-153\]](https://www.benchchem.com/product/b13743713#synthesis-pathway-of-disperse-red-153)

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